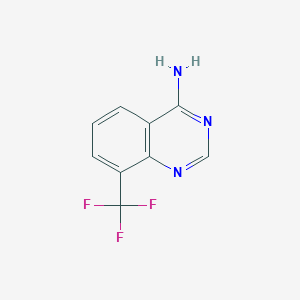
8-(Trifluoromethyl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Trifluoromethyl)quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a trifluoromethyl group at the 8th position and an amine group at the 4th position on the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
One common synthetic route involves the following steps :
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amination: The amine group can be introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
8-(Trifluoromethyl)quinazolin-4-amine undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can be performed using halogenated quinazoline derivatives and nucleophiles like amines or thiols to introduce different functional groups.
Major products formed from these reactions include quinazolinone derivatives, reduced quinazoline derivatives, and substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Biology: It has been investigated for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Quinazoline derivatives, including 8-(Trifluoromethyl)quinazolin-4-amine, have shown promise as potential therapeutic agents for the treatment of cancer, bacterial infections, and inflammatory diseases.
Industry: This compound is used in the development of agrochemicals and pharmaceuticals due to its diverse biological activities.
Wirkmechanismus
The mechanism of action of 8-(Trifluoromethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways :
Molecular Targets: This compound has been shown to inhibit enzymes such as tyrosine kinases and DNA helicases, which are involved in cell signaling and DNA replication, respectively.
Pathways: By inhibiting these enzymes, this compound can disrupt cell proliferation and induce apoptosis in cancer cells. It also interferes with bacterial cell wall synthesis, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
8-(Trifluoromethyl)quinazolin-4-amine can be compared with other quinazoline derivatives to highlight its uniqueness :
Similar Compounds: Other quinazoline derivatives include 2-(Trifluoromethyl)quinazolin-4-amine, 6-(Trifluoromethyl)quinazolin-4-amine, and 4-(Trifluoromethyl)quinazolin-2-amine.
Uniqueness: The presence of the trifluoromethyl group at the 8th position and the amine group at the 4th position imparts unique chemical and biological properties to this compound, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H6F3N3 |
|---|---|
Molekulargewicht |
213.16 g/mol |
IUPAC-Name |
8-(trifluoromethyl)quinazolin-4-amine |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)6-3-1-2-5-7(6)14-4-15-8(5)13/h1-4H,(H2,13,14,15) |
InChI-Schlüssel |
FGYCIXPJUBHGOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=CN=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


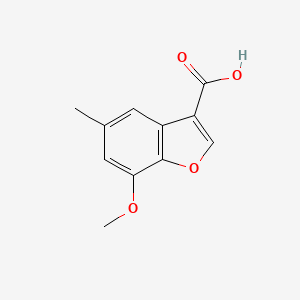



![2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid](/img/structure/B13193482.png)
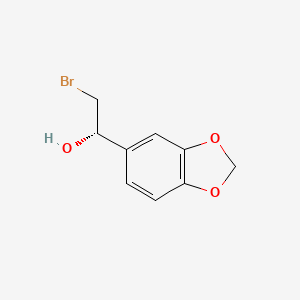
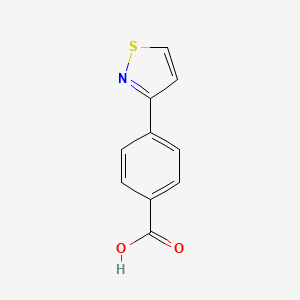

![4-Bromo-1-ethyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13193499.png)
![11-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid](/img/structure/B13193501.png)
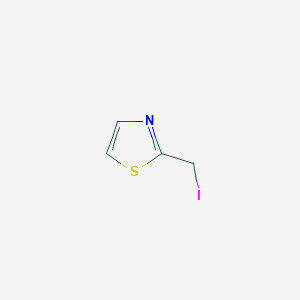
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride](/img/structure/B13193509.png)


